3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Description
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMOFQNYCHJBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569757 | |
| Record name | 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176788-72-0 | |
| Record name | 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one involves two primary components:
- Construction of the 6-chlorocoumarin core via condensation or halogenation.
- Introduction of the 2-amino-1,3-thiazol-4-yl moiety through cyclization or cross-coupling.
Key challenges include preserving the acid-labile thiazole ring during coumarin formation and ensuring regioselective substitution at position 3 of the coumarin scaffold.
Detailed Preparation Methods
Synthesis of the 6-Chlorocoumarin Core
Pechmann Condensation
The Pechmann reaction remains the most widely used method for coumarin synthesis. For 6-chloro-2H-1-benzopyran-2-one, resorcinol derivatives serve as starting materials.
Procedure :
- Resorcinol (1.0 equiv) and ethyl 3-chloroacetoacetate (1.2 equiv) are heated at 120°C in concentrated sulfuric acid for 6 hours.
- The reaction mixture is quenched with ice, yielding 6-chloro-2H-1-benzopyran-2-one as a pale-yellow solid (mp 162–164°C, yield 78%).
Mechanistic Insight :
The reaction proceeds via acid-catalyzed cyclodehydration, with the chloro substituent introduced via the β-keto ester.
Post-Synthesis Chlorination
For substrates lacking inherent chloro groups, direct chlorination using POCl₃ or Cl₂ gas may be employed:
Functionalization and Final Modifications
Amination Optimization
The 2-amino group on the thiazole is sensitive to oxidation. Reductive amination or protection-deprotection strategies are employed:
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 60% | 95% | One-pot reaction, cost-effective | Low regioselectivity at scale |
| Suzuki Coupling | 55% | 98% | High regioselectivity, modular | Requires expensive boronates |
Challenges and Optimization
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with morpholine or piperazine substituents show enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Halogen Effects : The bromo analogue has a larger atomic radius (Br vs. Cl), leading to increased molecular weight and polarizability. This may enhance van der Waals interactions but reduce solubility compared to the chloro derivative .
- Complexity : Propanamide derivatives (7c–7f) incorporate oxadiazole and sulfanyl groups, increasing structural complexity and molecular weight, which may impact pharmacokinetics.
Physicochemical Properties
Table 2: Thermal and Spectral Data Comparison
Key Observations :
- Melting Points : Propanamide derivatives exhibit higher melting points (134–178°C) due to hydrogen bonding via amide and sulfanyl groups, whereas the target compound’s melting point is unreported but likely lower due to simpler substituents.
- Spectroscopy : The target’s IR and NMR align with its functional groups (e.g., C=O at ~1700 cm⁻¹). Bromo analogues show distinct ¹H NMR shifts due to the heavier halogen’s inductive effects.
Crystallographic and Hydrogen-Bonding Analysis
Table 3: Crystal Packing and Intermolecular Interactions
Key Observations :
Biological Activity
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article outlines the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzopyran core substituted with a thiazole moiety and a chlorine atom. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various pathogens. A study highlighted the antimicrobial activity of related thiazole derivatives, showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
| Compound Name | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| Compound C | 5 | Candida albicans |
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds similar in structure have shown cytotoxic effects on multiple human cancer cell lines. For example, compounds with thiazole rings have demonstrated significant tumor growth inhibition comparable to standard chemotherapeutics like cisplatin .
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-benzopyran-2-one |
| A549 (lung cancer) | 25 | Similar Thiazole Derivative |
| HepG2 (liver cancer) | 20 | Similar Thiazole Derivative |
The biological activity of thiazole-containing compounds often involves the inhibition of key enzymes or interference with cellular processes in pathogens or cancer cells. The thiazole moiety may enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into cells and subsequent biological action .
Case Studies
- Antimicrobial Efficacy : In a study examining various thiazole derivatives, it was found that several compounds exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 5 to 20 µg/ml. The structural modifications influenced their efficacy significantly .
- Cytotoxic Studies : Another study evaluated the cytotoxic effects of similar benzopyran derivatives on different cancer cell lines, revealing that compounds containing the thiazole ring showed enhanced activity compared to those without it. The most potent compound demonstrated an IC50 value lower than that of established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one?
- Methodological Answer : The synthesis typically involves condensation reactions. For example, refluxing 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and phenacyl cyanide in ethanol under acidic conditions (glacial acetic acid). Subsequent addition of aldehydes (e.g., 4-methoxybenzaldehyde) and further refluxing yields thiazole derivatives. Recrystallization in methanol ensures purity .
Q. How is the compound structurally validated after synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the molecular structure. For instance, Acta Crystallographica reports bond lengths (C–S: 1.743 Å) and dihedral angles (thiazole-benzopyran: 4.2°) . Complementary techniques like IR spectroscopy (e.g., υmax ~1721 cm⁻¹ for lactone C=O) and NMR (δ 6.8–7.2 ppm for aromatic protons) are used for cross-validation .
Q. What solvents are optimal for solubility studies?
- Methodological Answer : Ethanol and methanol are common due to their polarity and compatibility with recrystallization. Evidence from synthesis protocols shows yields >85% when using ethanol as the primary solvent with acetic acid as a catalyst . For hydrophobic analogs, DMSO or DMF may be used, but stability under reflux must be verified .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Methodological Answer : Systematic variation of parameters (temperature, molar ratios, catalyst concentration) is critical. For example, increasing reflux time from 4 to 6 hours in ethanol improved yields from 78% to 92% for analogous thiazole derivatives (Table 1 in ). Kinetic studies using HPLC monitoring can identify rate-limiting steps, such as imine formation or cyclization .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect conformational changes. For crystallographic inconsistencies (e.g., disordered atoms), refine the model with higher-resolution data or employ DFT calculations to compare theoretical/experimental geometries .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Introduce substituents at the 6-chloro or thiazole positions and assay biological activity. For example, replacing the chloro group with nitro (as in PubChem CID 135535947) enhances antibacterial activity but reduces solubility. Quantitative SAR (QSAR) models using Hammett constants or LogP values can predict bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
